Shi Epoxidation Diketal Catalyst

Vue d'ensemble

Description

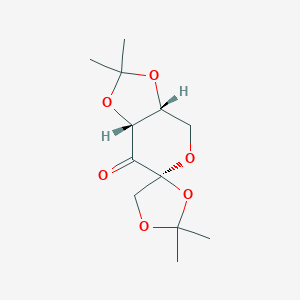

Shi Epoxidation Diketal Catalyst, also known as this compound, is a useful research compound. Its molecular formula is C₁₂H₁₈O₆ and its molecular weight is 258.27 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of D-Epoxone, also known as the Shi Epoxidation Diketal Catalyst, is various alkenes . Alkenes are unsaturated hydrocarbons that contain at least one carbon-carbon double bond. They are a fundamental functional group in organic chemistry and serve as the building blocks for many complex molecules.

Mode of Action

D-Epoxone interacts with its target alkenes through a process known as epoxidation . This reaction involves the addition of an oxygen atom across the carbon-carbon double bond of the alkene, resulting in the formation of an epoxide . The epoxidizing species is believed to be a dioxirane , which is a powerful epoxidation reagent .

Biochemical Pathways

The Shi Epoxidation allows the synthesis of epoxides from various alkenes using a fructose-derived organocatalyst with Oxone as the primary oxidant . The reaction is believed to proceed via a dioxirane intermediate generated from the ketone catalyst by the Oxone . The downstream effects of this reaction include the creation of a variety of complex molecules, as epoxides are versatile intermediates in organic synthesis.

Pharmacokinetics

It’s known that d-epoxone is a chemical reagent used for enantioselective epoxidation of alkenes . It’s involved in the synthesis of Irciniastatin (A and B), which are used as antitumor compounds . It’s used as a cytotoxic secondary metabolite .

Result of Action

The result of D-Epoxone’s action is the formation of epoxides from various alkenes . Epoxides are cyclic ethers that are important in a variety of chemical reactions, including those in biological systems. They can be opened by nucleophiles to form a range of products, making them valuable intermediates in organic synthesis.

Action Environment

The Shi Epoxidation reaction is sensitive to environmental factors such as pH and temperature . The optimum pH for dioxirane epoxidation is 7-8 . At higher pH, Oxone tends to decompose . At ph 7-8 the shi catalyst decomposes due to competing baeyer-villiger reaction . By increasing the pH to 10.5 (by addition of K2CO3), the amount of ketone used can be reduced to a catalytic amount (30 mol %) and the amount of Oxone can be reduced to a stoichiometric amount (1.5 equiv), suggesting that at this pH the ketone is sufficiently reactive to compete with Oxone decomposition . Reaction temperatures range from –10 to 20 °C .

Activité Biologique

The Shi epoxidation diketal catalyst is a significant compound in the realm of asymmetric epoxidation, particularly due to its unique biological activity and catalytic properties. This article explores its biological activity, mechanisms, and applications, supported by data tables and case studies.

Overview of this compound

The this compound is primarily utilized for the asymmetric epoxidation of alkenes. It is known for its ability to produce enantiomerically enriched epoxides, which are crucial intermediates in the synthesis of various pharmaceuticals and agrochemicals. The catalyst operates through a mechanism involving the formation of reactive intermediates that facilitate the selective oxidation of alkenes.

The mechanism of action for the this compound involves the following steps:

- Formation of the Active Species : The diketal undergoes auto-oxidation to form an active oxo-species.

- Epoxidation Reaction : This active species reacts with alkenes to form epoxides with high enantioselectivity.

- Regeneration : The catalyst can be regenerated under specific conditions, maintaining its effectiveness over multiple cycles.

Enantioselectivity and Reaction Conditions

Research indicates that the this compound exhibits high enantioselectivity in the production of epoxides. For instance, in a study involving styrene monooxygenase from Rhodococcus sp., it was found that the Shi catalyst produced the opposite enantiomer with an enantiomeric excess (ee) exceeding 90% under optimized conditions .

Table 1: Enantiomeric Excess of Epoxides Produced by Different Catalysts

| Catalyst | Substrate | Enantiomeric Excess (%) |

|---|---|---|

| Shi Epoxidation Diketal | Styrene | >90 |

| Jacobsen Catalyst (R,R) | Styrene | >95 |

| Jacobsen Catalyst (S,S) | Styrene | >95 |

Case Study 1: Asymmetric Epoxidation of Alkenes

In a detailed investigation, the this compound was employed to convert various alkenes into their corresponding epoxides. The study highlighted that using acetonitrile as a solvent significantly influenced both conversion rates and enantiomeric purity. When acetonitrile concentration was reduced, a notable decrease in conversion efficiency was observed, indicating its critical role in the reaction mechanism .

Table 2: Influence of Solvent Concentration on Epoxide Yield

| Acetonitrile Concentration (%) | Conversion Rate (%) | Enantiomeric Excess (%) |

|---|---|---|

| 10 | 85 | 80-85 |

| 5 | 50 | 50 |

Case Study 2: Cascade Reactions

A recent study explored one-pot two-step cascade reactions using the this compound followed by an enzyme-catalyzed ring-opening reaction. The results demonstrated that while the Shi catalyst effectively produced epoxides, subsequent steps were sensitive to reaction conditions such as pH and temperature. The integration of whole-cell biocatalysts improved overall yield but required careful optimization to prevent degradation of intermediates .

Research Findings

The biological activity of the this compound has been extensively documented through various studies:

- Catalytic Efficiency : The catalyst shows remarkable efficiency in converting alkenes to epoxides with high selectivity.

- Compatibility with Biocatalysts : When combined with biocatalysts such as hydroxylated dehydrogenases (HHDHs), it enhances overall reaction efficiency but requires specific conditions for optimal performance .

- Environmental Impact : The use of this catalyst aligns with sustainable chemistry practices by enabling reactions under mild conditions and minimizing waste.

Analyse Des Réactions Chimiques

Core Reaction Mechanism

The catalyst operates via a dioxirane intermediate generated in situ by oxidizing the ketone group with Oxone (potassium peroxymonosulfate). Key steps include:

-

Catalyst Activation : Oxone oxidizes the ketone to form a highly reactive dioxirane species .

-

Epoxidation : The dioxirane transfers an oxygen atom to the alkene, forming an epoxide with stereochemical control from the catalyst’s chiral centers2 .

-

Catalyst Regeneration : The ketone is regenerated, enabling catalytic turnover .

The rigid bicyclic structure of the catalyst minimizes epimerization, ensuring high enantioselectivity .

Substrate Scope and Selectivity

The catalyst exhibits broad applicability for trans-alkenes and select cis-alkenes , with enantiomeric excess (ee) often exceeding 90% . Notable examples:

| Substrate Type | ee (%) | Yield (%) | Conditions | Source |

|---|---|---|---|---|

| Styrene derivatives | >90 | 85–95 | Oxone, CH₃CN, K₂CO₃ | |

| Disulfides | 96 | 89 | Oxone, CH₃CN/Dimethoxymethane | |

| Trisubstituted alkenes | 88 | 78 | Oxone, buffered pH 10.5 |

Limitations : Electron-deficient alkenes and highly strained systems show reduced reactivity .

Solvent Effects

Acetonitrile (CH₃CN) is pivotal for maintaining high conversion and enantioselectivity:

| CH₃CN Concentration (%) | Conversion (%) | ee (%) |

|---|---|---|

| 10 | 85 | 80–85 |

| 5 | 50 | 50 |

Lower CH₃CN levels promote non-selective auto-oxidation of the catalyst, reducing efficiency .

pH and Temperature

-

Optimal pH : 10.5 (buffered with K₂CO₃) minimizes side reactions like Baeyer-Villiger oxidation .

-

Temperature : Reactions typically proceed at 0–25°C; higher temperatures reduce enantioselectivity .

Pharmaceutical Intermediates

-

Sphingosine Analogues : Shi epoxidation enabled a key step in synthesizing 2-amino-3,5-diols, potential anticancer agents .

-

Chiral Thiosulfonates : Achieved 96% ee in sulfinyl derivatives, used as chiral ligands .

Cascade Reactions

-

Enzyme-Compatible Systems : Combined Shi epoxidation with enzymatic ring-opening reactions in one-pot cascades, though sensitivity to pH and temperature required optimization .

Comparison with Other Epoxidation Methods

| Catalyst | Substrate Preference | ee (%) | Oxidant | Metal-Free |

|---|---|---|---|---|

| Shi Diketal Catalyst | trans-alkenes | 90–96 | Oxone/H₂O₂ | Yes |

| Jacobsen (Mn-salen) | cis-alkenes | 95 | NaOCl | No |

| Sharpless | Allylic alcohols | 90 | t-BuOOH | No |

Advantages : Metal-free, scalable, and compatible with green chemistry principles .

Synthetic Modifications

Recent advancements include using hydrogen peroxide instead of Oxone, reducing salt byproducts and solvent waste .

Propriétés

IUPAC Name |

(3'aR,4S,7'aR)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-4,7a-dihydro-3aH-[1,3]dioxolo[4,5-c]pyran]-7'-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-8H,5-6H2,1-4H3/t7-,8-,12+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWWFWFVSWOTLP-RWYTXXIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OCC2(O1)C(=O)C3C(CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1(OC[C@]2(O1)C(=O)[C@H]3[C@@H](CO2)OC(O3)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70428499 | |

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18422-53-2 | |

| Record name | D-Epoxone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.